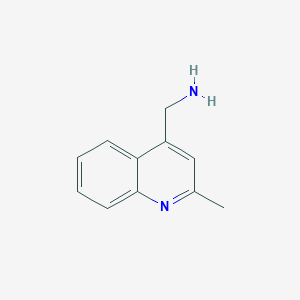

(2-Methylquinolin-4-yl)methanamine

Description

Structure

3D Structure

Properties

IUPAC Name |

(2-methylquinolin-4-yl)methanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2/c1-8-6-9(7-12)10-4-2-3-5-11(10)13-8/h2-6H,7,12H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNBHJQBGCSDNSC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC=C2C(=C1)CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Methylquinolin 4 Yl Methanamine and Its Analogues

Precursor Selection and Strategic Design in Quinoline (B57606) Synthesis

Synthesis of 2-Methylquinoline-4-carboxaldehydes and Related Intermediates

A key intermediate in the synthesis of (2-Methylquinolin-4-yl)methanamine is 2-methylquinoline-4-carboxaldehyde. This aldehyde serves as a direct precursor for the introduction of the aminomethyl group. Several methods exist for the synthesis of this intermediate, often starting from aniline (B41778) or its derivatives.

One common approach involves the Doebner reaction , where an aniline, an aldehyde, and pyruvic acid react to form quinoline-4-carboxylic acids. sci-hub.se These carboxylic acids can then be converted to the corresponding aldehydes through various established methods. For instance, the reduction of a carboxylic acid to an alcohol, followed by oxidation, can yield the desired aldehyde. The order of reactant addition in the Doebner reaction can be crucial in determining the final product. sci-hub.se

Another important precursor is 2-methylquinolin-4-ol, which can be synthesized through the Conrad-Limpach-Knorr reaction. This intermediate can then be functionalized at the 4-position to introduce the necessary carbon framework for the aldehyde or a direct precursor to the amine.

Amination Strategies for 4-Substituted Quinoline Systems

The introduction of an amino group at the 4-position of the quinoline ring is a critical step. Various amination strategies have been developed, ranging from classical nucleophilic substitution to modern catalytic methods.

Direct amination of a suitable leaving group at the 4-position, such as a halogen, is a common strategy. For example, 4-chloro-2-methylquinoline (B1666326) can react with an appropriate amine source. Palladium-catalyzed dehydrogenative aromatization of 2,3-dihydroquinolin-4(1H)-ones in the presence of amines has also emerged as a viable method for synthesizing 4-aminoquinolines. nih.gov

Classical and Modern Approaches to the Synthesis of this compound

A variety of synthetic methods, both classical and modern, have been employed to construct this compound. These approaches can be broadly categorized into multi-step sequences, reductive amination/nitrile reduction, and nucleophilic substitution reactions.

Multi-step Reaction Sequences from Aniline Derivatives

Many synthetic routes to quinoline derivatives begin with aniline or substituted anilines. ufms.briipseries.org These classical methods, while sometimes lengthy, offer a high degree of flexibility in introducing various substituents onto the quinoline ring.

Several named reactions are fundamental to this approach:

Skraup Synthesis: This reaction involves the condensation of aniline with glycerol, sulfuric acid, and an oxidizing agent to form quinoline. iipseries.org

Doebner-von Miller Reaction: A variation of the Skraup synthesis that uses α,β-unsaturated aldehydes or ketones. iipseries.org

Combes Synthesis: This method involves the reaction of anilines with β-diketones to form 2,4-disubstituted quinolines. iipseries.org

Friedländer Synthesis: This involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.

These foundational reactions provide access to a wide range of quinoline cores, which can then be further functionalized to yield the target compound. For instance, a 2-methylquinoline (B7769805) synthesized via one of these methods can be functionalized at the 4-position to introduce a carboxaldehyde or a nitrile group, which are direct precursors to the aminomethyl group.

Reductive Amination and Nitrile Reduction Methods

Reductive amination of 2-methylquinoline-4-carboxaldehyde is a direct and efficient method for synthesizing this compound. This reaction involves the condensation of the aldehyde with an amine (in this case, ammonia (B1221849) or a protected form) to form an imine, which is then reduced in situ to the desired amine. youtube.comyoutube.com Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH4), sodium cyanoborohydride (NaBH3CN), and catalytic hydrogenation. youtube.com

Alternatively, the synthesis can proceed through the reduction of 2-methylquinoline-4-carbonitrile. Nitriles can be reduced to primary amines using strong reducing agents like lithium aluminum hydride (LiAlH4) or through catalytic hydrogenation. youtube.comlibretexts.orgyoutube.com The nitrile precursor can be prepared from the corresponding 4-haloquinoline via nucleophilic substitution with a cyanide salt.

| Precursor | Reagents and Conditions | Product |

| 2-Methylquinoline-4-carboxaldehyde | 1. NH3 or NH4OAc2. NaBH3CN or H2/Pd | This compound |

| 2-Methylquinoline-4-carbonitrile | 1. LiAlH4, THF2. H2O workup | This compound |

| 2-Methylquinoline-4-carbonitrile | H2, Raney Nickel or Pd/C | This compound |

Nucleophilic Substitution Reactions in Quinoline Chemistry

Nucleophilic substitution reactions are pivotal in the synthesis of this compound, particularly for introducing the key functional groups. sci-hub.seresearchgate.netucsf.edu These reactions typically involve the displacement of a leaving group, most commonly a halogen, at the 4-position of the quinoline ring. chemguide.co.uklibretexts.orgyoutube.comlibretexts.org

For instance, 4-chloro-2-methylquinoline can serve as a versatile starting material. Reaction with sodium cyanide would yield 2-methylquinoline-4-carbonitrile, a precursor for the nitrile reduction pathway. Alternatively, direct reaction with a protected form of aminomethane could potentially lead to the target compound, although this is often less straightforward.

The reactivity of the quinoline ring towards nucleophilic substitution is influenced by the position of the substituent and the nature of the nucleophile and solvent. libretexts.org The presence of the nitrogen atom in the quinoline ring activates the 2- and 4-positions towards nucleophilic attack.

| Substrate | Nucleophile | Product |

| 4-Chloro-2-methylquinoline | NaCN | 2-Methylquinoline-4-carbonitrile |

| 4-Bromo-2-methylquinoline | KCN | 2-Methylquinoline-4-carbonitrile |

| 4-Chloro-2-methylquinoline | NaN3 | 4-Azido-2-methylquinoline |

The resulting 4-azido-2-methylquinoline can then be reduced to the corresponding amine.

Catalyst Systems and Reaction Conditions for Enhanced Synthesis

The development of sophisticated catalyst systems and the optimization of reaction conditions are paramount for the efficient and selective synthesis of quinoline derivatives. Modern catalytic methods offer significant advantages over classical synthetic routes, providing higher yields, greater functional group tolerance, and improved control over the reaction's outcome.

Palladium-catalyzed C-H functionalization has become a powerful tool for the synthesis of complex molecules, including quinoline derivatives. acs.org This approach allows for the direct formation of carbon-carbon and carbon-heteroatom bonds, avoiding the need for pre-functionalized starting materials and thus improving atom economy. mdpi.com

One notable strategy involves the palladium(0)-catalyzed intramolecular functionalization of cyclopropane (B1198618) sp³ C-H bonds. rsc.org This one-pot protocol leads to the formation of quinoline and tetrahydroquinoline derivatives through a process that involves C-H bond cleavage and C-C bond formation, generating a dihydroquinoline intermediate. rsc.org The reaction demonstrates good tolerance for a wide array of functional groups. rsc.org

The regioselectivity of C-H functionalization on the quinoline ring is a significant challenge. While many methods favor functionalization at the C2 position, specific conditions have been developed to target other positions. acs.org For instance, palladium-catalyzed C-H arylation of quinoline N-oxides can be directed to the C8 position with high selectivity, a result not typically observed with palladium catalysts. acs.org The choice of ligands, oxidants, and solvents plays a crucial role in determining the site-selectivity. For example, the use of sterically demanding phosphine (B1218219) ligands has been instrumental in achieving C2-selective C-H functionalization of azine N-oxides. acs.org

Research has also demonstrated the palladium-catalyzed oxidative C-H/C-H coupling of quinolines with unactivated arenes, which requires an excess of the arene partner and specific silver-based oxidants to proceed efficiently. mdpi.com

Table 1: Palladium-Catalyzed Synthesis of Quinoline Derivatives

| Catalyst System | Reaction Type | Key Reaction Conditions | Selectivity | Reference |

|---|---|---|---|---|

| Palladium(0) / di-tert-butyl(methyl)phosphine | Intramolecular cyclopropane C-H functionalization | Cesium pivalate, potassium phosphate, mesitylene, 90°C | Formation of 1,4-dihydroquinolines | researchgate.net |

| Pd(OAc)₂ / Ag₂CO₃ | Oxidative C-H/C-H coupling with unactivated arenes | PivOH, DMF, O₂ enhancement | C2-arylation | mdpi.com |

| Palladium Catalyst | C-H arylation of quinoline N-oxides | Microwave irradiation can accelerate the reaction | High C8-selectivity | acs.org |

| Pd(OAc)₂ / Phosphine Ligand | C-H functionalization of azine N-oxides | Use of sterically demanding phosphines | High C2-selectivity | acs.org |

The synthesis of chiral quinoline derivatives with high stereoselectivity and regioselectivity is of great importance. One approach to achieve this is through asymmetric catalysis, which utilizes chiral catalysts to control the formation of stereoisomers.

A notable method is the palladium-catalyzed asymmetric allylic C-H functionalization, which can be used for the intermolecular [4+2] cycloaddition of olefin substrates. acs.org The use of a chiral alkylphosphine ligand is key to this reaction, enabling the synthesis of a variety of hydroquinolines with high diastereoselectivities and enantioselectivities. acs.org

Another strategy involves the use of chiral Lewis acid catalysts. For example, a titanium(IV) complex ligated with (R,R)-3-Aza-3-benzyl-1,5-dihydroxy-1,5-diphenylpentane has been used to promote an asymmetric inverse electron demand Diels-Alder reaction. nih.gov This method provides a route to asymmetric tetrahydroquinoline derivatives with moderate yields and, in some cases, high enantioselectivity. nih.gov

The regioselective functionalization of the quinoline nucleus is also a critical aspect. Direct C-H functionalization of quinoline derivatives using transition metals allows for site-selective introduction of various functional groups. mdpi.com While C2 functionalization is common, methods have been developed to target other positions, which is essential for creating a diverse library of quinoline-containing compounds. mdpi.com For instance, iridium-catalyzed dynamic kinetic resolution of 2-(quinolin-8-yl)benzaldehydes allows for the simultaneous installation of central and axial chirality with high diastereoselectivity. researchgate.net

The application of green chemistry principles to the synthesis of quinolines and their derivatives aims to reduce the environmental impact of chemical processes. researchgate.net This involves the use of environmentally benign solvents, reusable catalysts, and energy-efficient reaction conditions. acs.org

A significant focus has been on replacing hazardous organic solvents with greener alternatives. tandfonline.com Water, ethanol, isopropanol, and deep eutectic solvents are increasingly used in quinoline synthesis. tandfonline.com For example, a one-pot, three-component synthesis of pyrimido[4,5-b]quinolones has been developed using water as a green solvent at 90°C. tandfonline.com

Microwave-assisted synthesis has also emerged as a green technique, often leading to shorter reaction times and higher yields. tandfonline.com The synthesis of quinoline derivatives via the reaction of ferrocene (B1249389) carboxaldehyde with dimedone and a ketone has been shown to be highly efficient in water under microwave irradiation, with yields ranging from 75-93%. tandfonline.com

The development of reusable catalysts is another cornerstone of green quinoline synthesis. nih.gov Nanocatalysts, for instance, offer a high surface area and can often be recovered and reused multiple times without a significant loss of activity. nih.gov An Fe3O4 NP-cell catalyst has been used for the synthesis of pyrimido[4,5-b]quinolones in water, and it was found that the catalyst could be reused five times without losing its activity. nih.gov

Table 2: Green Synthetic Approaches for Quinoline Derivatives

| Green Chemistry Approach | Example Reaction | Catalyst/Solvent | Key Advantages | Reference |

|---|---|---|---|---|

| Green Solvent | One-pot three-component synthesis of pyrimido[4,5-b]quinolones | Water | Environmentally friendly, reduced toxicity | tandfonline.com |

| Microwave-Assisted Synthesis | Synthesis of quinoline derivatives from ferrocene carboxaldehyde | Water | Short reaction times (10-15 min), high yields (75-93%) | tandfonline.com |

| Reusable Nanocatalyst | Synthesis of pyrimido[4,5-b]quinolones | Fe₃O₄ NP-cell | Catalyst can be reused multiple times without loss of activity | nih.gov |

| Solvent-Free Reaction | Friedlander annulation using dicarbonyl compounds | Agglomerated nanomaterial | Good yields (68-98%) at 100°C without solvent | nih.gov |

Structural Elucidation and Advanced Characterization Techniques

Spectroscopic Analysis for Confirmation of Chemical Structure

Spectroscopic methods are fundamental in confirming the molecular structure of (2-Methylquinolin-4-yl)methanamine by probing the interactions of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for mapping the carbon-hydrogen framework of a molecule. While specific experimental data for this compound is not widely published, the expected chemical shifts can be predicted based on the analysis of similar quinoline (B57606) derivatives. researchgate.netresearchgate.nettsijournals.com

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl, methylene (B1212753), and aromatic protons. The methyl group (CH₃) attached to the quinoline ring at position 2 would likely appear as a singlet at approximately 2.7 ppm. chemicalbook.com The methylene protons (CH₂) of the aminomethyl group at position 4 would also produce a singlet, expected around 4.0 ppm. researchgate.net The aromatic protons on the quinoline ring would resonate in the downfield region, typically between 7.0 and 9.0 ppm, with coupling patterns determined by their relative positions. chemicalbook.com

¹³C NMR: The carbon-13 NMR spectrum provides information on the different carbon environments. The methyl carbon is anticipated to have a signal in the aliphatic region, around 20-25 ppm. researchgate.net The methylene carbon would appear further downfield, likely in the 45-55 ppm range. researchgate.net The carbon atoms of the quinoline ring are expected to have signals in the aromatic region (120-160 ppm). The carbon atom attached to the nitrogen (C2) and the carbon attached to the aminomethyl group (C4) would have characteristic chemical shifts influenced by their heteroatomic neighbors. researchgate.net

2D-NMR: Techniques such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) would be instrumental in definitively assigning the proton and carbon signals by showing correlations between neighboring protons and through several bonds to carbon atoms, respectively. mdpi.com

Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Group | Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Methyl | CH₃ | ~2.7 | ~20-25 |

| Methylene | CH₂ | ~4.0 | ~45-55 |

| Aromatic | Quinoline H | ~7.0 - 9.0 | ~120 - 160 |

Mass spectrometry is used to determine the molecular weight and to gain structural information from the fragmentation pattern of the molecule. For this compound (C₁₁H₁₂N₂), the calculated molecular weight is approximately 172.23 g/mol .

The mass spectrum would show a molecular ion peak (M⁺) corresponding to this mass. Due to the presence of two nitrogen atoms, the molecular ion peak would conform to the nitrogen rule (an even number of nitrogen atoms results in an even nominal molecular weight). libretexts.org

The fragmentation pattern is expected to be characteristic of amines and aromatic systems. libretexts.orgmiamioh.edu A primary fragmentation pathway would involve alpha-cleavage, the breaking of the C-C bond adjacent to the nitrogen atom of the aminomethyl group. This would result in the loss of a CH₂NH₂ radical, leading to a significant fragment ion. Fragmentation of the stable quinoline ring would require higher energy and would lead to characteristic losses of small molecules like HCN.

Infrared (IR) spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. mdpi.com The IR spectrum of this compound is expected to exhibit several characteristic absorption bands. researchgate.netnih.govacs.org

Expected IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

| Primary Amine (N-H) | Stretching | 3300 - 3500 (two bands) |

| Primary Amine (N-H) | Bending (Scissoring) | 1590 - 1650 |

| Aromatic C-H | Stretching | 3000 - 3100 |

| Aliphatic C-H (CH₃, CH₂) | Stretching | 2850 - 2960 |

| Aromatic C=C and C=N | Stretching | 1450 - 1600 |

| C-N | Stretching | 1250 - 1335 |

The presence of two distinct bands in the 3300-3500 cm⁻¹ region would be indicative of the symmetric and asymmetric stretching of the primary amine (NH₂). The bending vibration of this group would also be observable. Aromatic and aliphatic C-H stretching vibrations would appear just above and below 3000 cm⁻¹, respectively. The stretching vibrations of the C=C and C=N bonds within the quinoline ring would produce a series of bands in the 1450-1600 cm⁻¹ region.

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving π-electrons in conjugated systems. spectrabase.com The quinoline ring system of this compound is a chromophore that absorbs UV light, leading to π → π* transitions. researchgate.netnih.govrsc.org The spectrum is expected to show multiple absorption bands characteristic of the quinoline core. Typically, quinoline derivatives exhibit two or three main absorption bands in the UV region, often between 200 and 350 nm. acs.org The exact positions and intensities of these bands can be influenced by the substituents on the ring.

X-ray Crystallography for Solid-State Structure Determination

The quinoline ring is expected to be largely planar. wikipedia.org The bond lengths and angles within the heterocyclic ring would be consistent with those observed in other quinoline derivatives. researchgate.netpsu.edursc.org The C-C bond lengths in the benzene (B151609) portion of the ring would be around 1.39 Å, characteristic of aromatic bonds. The C-N bonds within the pyridine (B92270) part of the ring would be shorter.

The geometry around the methylene carbon would be tetrahedral, with bond angles close to 109.5°. The torsion angles involving the aminomethyl group relative to the quinoline ring would define its conformation in the crystal lattice, which is often influenced by intermolecular interactions such as hydrogen bonding involving the amine group.

Expected Bond Parameters for this compound Based on Analogous Structures

| Bond/Angle | Parameter | Expected Value |

| Aromatic C-C | Bond Length | ~1.39 Å |

| Aromatic C-N | Bond Length | ~1.37 Å |

| C-CH₃ | Bond Length | ~1.51 Å |

| C-CH₂NH₂ | Bond Length | ~1.50 Å |

| C-N (amine) | Bond Length | ~1.47 Å |

| C-C-C (in ring) | Bond Angle | ~120° |

| C-N-C (in ring) | Bond Angle | ~117° |

| H-C-H (methylene) | Bond Angle | ~109.5° |

Intermolecular Interactions and Crystal Packing

The crystal lattice of this compound is expected to be dominated by a network of hydrogen bonds and π-π stacking interactions, which are characteristic of quinoline and amine-containing compounds. capes.gov.brnih.gov The primary amine group (-NH₂) is a potent hydrogen bond donor, while the nitrogen atom of the quinoline ring and potentially the amine itself can act as hydrogen bond acceptors. khanacademy.orgnih.gov

It is anticipated that the N-H···N hydrogen bonds would be a primary motif, linking molecules together. Specifically, the amine hydrogens can form hydrogen bonds with the nitrogen atom of the quinoline ring of an adjacent molecule. This type of interaction is a well-established driver in the crystal packing of nitrogen-containing heterocyclic compounds. nih.gov Additionally, N-H···π interactions, where the amine hydrogen interacts with the electron-rich π-system of the quinoline ring, may also contribute to the stability of the crystal structure.

Furthermore, the planar quinoline ring system facilitates π-π stacking interactions. These non-covalent interactions, where the aromatic rings of adjacent molecules arrange themselves in a parallel or offset fashion, are a significant cohesive force in the crystal packing of many aromatic compounds. nih.gov The stacking can lead to the formation of one-dimensional columns or two-dimensional sheets within the crystal lattice. In similar quinoline derivatives, these interactions have been observed to significantly influence the supramolecular assembly. researchgate.netnih.gov

A hypothetical table of crystallographic data, based on common findings for related quinoline derivatives, is presented below to illustrate the expected parameters. researchgate.netresearchgate.nethelsinki.fi

Table 1: Illustrative Crystal Data and Structure Refinement for this compound

| Parameter | Value |

|---|---|

| Empirical formula | C₁₁H₁₂N₂ |

| Formula weight | 172.23 |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a (Å) | ~8.5 |

| b (Å) | ~10.2 |

| c (Å) | ~11.5 |

| β (°) | ~95 |

| Volume (ų) | ~990 |

| Z | 4 |

| Density (calculated) (Mg/m³) | ~1.15 |

| Hydrogen bonds | N-H···N |

Note: This data is illustrative and based on typical values for related quinoline compounds. A definitive crystal structure determination has not been reported.

Chromatographic Purity Assessment and Enantiomeric Excess Determination

The assessment of purity for this compound is crucial for its application in research and development. High-Performance Liquid Chromatography (HPLC) is a standard method for determining the purity of such organic compounds. A typical reversed-phase HPLC method would be employed to separate the main compound from any potential impurities arising from synthesis or degradation.

A plausible HPLC method for the purity assessment of this compound is detailed in the table below. The method would utilize a C18 column and a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent, such as acetonitrile (B52724) or methanol. Detection would likely be carried out using a UV detector, as the quinoline ring system is strongly UV-active.

Table 2: Illustrative HPLC Method for Purity Assessment

| Parameter | Condition |

|---|---|

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Trifluoroacetic acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 10% B to 90% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

Regarding enantiomeric excess determination, it is important to note that this compound is an achiral molecule. It does not possess a stereocenter and therefore exists as a single, achiral compound. Consequently, the concept of enantiomeric excess is not applicable to this molecule. Chiral separation techniques, which are used to separate enantiomers of chiral compounds, would not resolve this compound into different fractions. nih.govnih.govnih.govasianpubs.orgnih.gov While methods exist for determining the enantiomeric excess of chiral amines, they are not relevant to the analysis of this specific achiral compound. acs.orgdntb.gov.uaacs.org

Computational and Theoretical Investigations of 2 Methylquinolin 4 Yl Methanamine

Quantum Chemical Calculations

Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, are foundational to understanding the electronic nature of molecules. nih.gov These methods are frequently used to study quinoline (B57606) derivatives due to their wide-ranging applications. dergipark.org.tr

Density Functional Theory (DFT) Studies on Electronic Structure

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For many related quinoline compounds, DFT studies, often employing functionals like B3LYP with various basis sets (e.g., 6-31G**, 6-311++G(d,p)), have been used to determine optimized geometries and vibrational frequencies. nih.govresearchgate.net Such studies on compounds like 4-amino-2-methylquinoline have provided valuable information on their structural parameters. nih.govresearchgate.net However, specific DFT calculations detailing the electronic structure of (2-Methylquinolin-4-yl)methanamine are absent in the surveyed literature.

Ab Initio Methods for Molecular Properties and Reactivity

Ab initio methods, such as Hartree-Fock (HF), are based on first principles without the inclusion of experimental data. These methods have been applied to quinoline derivatives to compute molecular properties. researchgate.net For instance, studies on 4-amino-2-methylquinoline have utilized ab initio calculations to complement experimental spectroscopic data. nih.gov A detailed ab initio investigation focused on the molecular properties and reactivity of this compound has not been identified in published research.

Molecular Electrostatic Potential (MEP) Analysis

Molecular Electrostatic Potential (MEP) maps are valuable for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. researchgate.net The MEP analysis helps in understanding the charge distribution and is a common component in the computational study of quinoline derivatives. nih.gov While MEP analyses have been performed for various substituted quinolines to identify regions of positive and negative electrostatic potential, a specific MEP map and corresponding analysis for this compound are not available in the current literature.

HOMO-LUMO Energy Gap Analysis for Reactivity Prediction

The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a critical parameter for determining molecular reactivity. A smaller HOMO-LUMO gap generally implies higher chemical reactivity. researchgate.net This analysis is a standard part of computational studies on novel organic molecules. For example, the HOMO-LUMO gap of 4-amino-2-methyl-8-(trifluoromethyl)quinoline has been calculated to understand its electronic properties and reactivity. researchgate.net There is no specific data available for the HOMO-LUMO energy gap of this compound.

Conformational Analysis and Tautomerism Studies

The methanamine group in this compound introduces conformational flexibility. Conformational analysis is crucial for understanding the three-dimensional structure and its influence on biological activity. Such studies have been performed for other complex quinoline derivatives. acs.org Additionally, tautomerism is a key characteristic of certain quinoline derivatives, such as 4-hydroxyquinoline. researchgate.netnih.gov However, dedicated studies on the conformational preferences and potential tautomers of this compound are not found in the reviewed scientific literature.

Computational Insights into Reaction Mechanisms and Energetics

Computational studies are often employed to elucidate the mechanisms and energy profiles of chemical reactions involving quinoline derivatives. sci-hub.se These investigations provide a molecular-level understanding of reaction pathways. While mechanisms like the Doebner reaction for synthesizing quinoline-4-carboxylic acids have been studied, computational insights into the reaction mechanisms and energetics specifically involving this compound are currently undocumented. sci-hub.se

Structure Activity Relationship Sar Studies of 2 Methylquinolin 4 Yl Methanamine Derivatives

Systematic Modification of the Quinoline (B57606) Core and its Impact

The quinoline core is a critical determinant of the biological activity of (2-Methylquinolin-4-yl)methanamine derivatives. Modifications to this bicyclic system can significantly alter the compound's physicochemical properties, such as electron distribution, lipophilicity, and steric profile, which in turn affects its interaction with biological targets.

Research has shown that the substitution pattern on the quinoline ring is a key factor in modulating activity. For instance, the presence and position of substituents can dramatically influence the efficacy of quinoline-based compounds. In a study on quinolin-4-yloxy derivatives as Staphylococcus aureus NorA inhibitors, replacement of the quinolin-4-yloxy scaffold with a phthalazinone core resulted in a loss of synergistic activity. mdpi.com Similarly, removing the benzene (B151609) moiety of the quinoline to yield pyridine (B92270) derivatives also led to the loss of activity, highlighting the importance of the intact quinoline nucleus for this specific biological function. mdpi.com

The electronic nature of substituents on the quinoline ring also plays a crucial role. In the synthesis of 2-methylquinoline-4-carboxylic acid derivatives, it was observed that aniline (B41778) derivatives with electron-donating groups were necessary for the reaction to proceed efficiently. sci-hub.se This suggests that the electronic properties of the quinoline precursor can direct the synthesis and potentially influence the biological activity of the final products.

Role of the Methanamine Moiety in Modulating Activity

The methanamine moiety at the C-4 position of the 2-methylquinoline (B7769805) core is a key functional group that significantly influences the molecule's biological activity. Its basic nature allows for ionic interactions with biological targets, and its role as a linker provides flexibility for optimal positioning of the quinoline core within a binding site.

In the context of antimalarial 4-substituted quinolines, the nature of the side chain at the C-4 position is paramount for activity. Studies have shown that a dialkylaminoalkyl side chain with 2 to 5 carbon atoms between the nitrogen atoms is optimal for antimalarial efficacy. pharmacy180.com The tertiary amine within this side chain is considered important for the compound's action. pharmacy180.com While direct studies on the methanamine of this compound are specific, broader research on 4-aminoquinolines provides valuable insights. For example, the incorporation of an aromatic ring into the side chain has been shown to reduce both toxicity and activity in some antimalarial compounds. pharmacy180.com

Modification of the linker between the quinoline core and a terminal group is a common strategy in drug design. In a study focused on NorA inhibitors, replacing an ether linker in a quinolin-4-yloxy scaffold with an amide linker to generate quinoline-4-carboxamide derivatives proved to be an effective strategy. mdpi.com This modification led to compounds with significant synergistic effects with ciprofloxacin. mdpi.com This underscores the importance of the linker's chemical nature in modulating biological activity.

The following table summarizes the impact of modifications to the C-4 side chain on the activity of quinoline derivatives.

| Modification to C-4 Side Chain | Observed Effect on Activity | Compound Class | Reference |

| Dialkylaminoalkyl side chain (2-5 carbons) | Optimal for activity | Antimalarials | pharmacy180.com |

| Incorporation of an aromatic ring in the side chain | Reduced toxicity and activity | Antimalarials | pharmacy180.com |

| Replacement of ether linker with amide linker | Enhanced synergistic activity | NorA inhibitors | mdpi.com |

Influence of Substituents at Positions C-2, C-4, and C-6 of the Quinoline Ring

Substituents at specific positions on the quinoline ring, particularly at C-2, C-4, and C-6, have been shown to have a profound impact on the biological activity of quinoline derivatives.

C-2 Position: The methyl group at the C-2 position is a defining feature of the this compound scaffold. In broader studies of quinoline derivatives, modifications at this position have been explored. For instance, in the development of HIV-1 non-nucleoside reverse transcriptase inhibitors, a pyridinylamino substituent at the 2-position of quinoline was found to be crucial for inhibitory activity. mdpi.com

C-4 Position: As discussed in the previous section, the substituent at the C-4 position is a primary determinant of activity. The nature of the amine-containing side chain is critical. For antimalarial quinolines, a 4-diethylaminomethyl butyl amino side chain is considered optimal. pharmacy180.com In other contexts, such as Nur77 modulators, a 5-((8-methoxy-2-methylquinolin-4-yl)amino)-1H-indole-2-carbohydrazide structure showed potent antiproliferative activity. nih.gov

C-6 Position: The C-6 position of the quinoline ring is a common site for modification. In the development of antimycobacterial agents, the introduction of halogen substituents at the C-6 position of a 2-(quinolin-4-yl)-1-alkoxypropan-2-ol scaffold significantly affected activity. nih.gov For example, substitution with a 6-bromo group on the quinoline ring led to an increase in antitubercular activity for compounds with n-propyl and n-butyl ether groups. nih.gov Conversely, substitution with a 6-chloro group generally decreased activity, while a 6-fluoro substituent also resulted in decreased activity across various alkoxy substituents. nih.gov In the classic antimalarial chloroquine, the 7-chloro group is considered optimal for activity, and the introduction of a methyl group at position 3 reduces activity, while an additional methyl group at position 8 abolishes it. pharmacy180.com

The table below illustrates the influence of substituents at various positions on the quinoline ring.

| Position | Substituent | Effect on Activity | Compound Series | Reference |

| C-2 | Pyridinylamino | Important for inhibitory activity | HIV-1 RT inhibitors | mdpi.com |

| C-4 | 4-diethylaminomethyl butyl amino | Optimal for activity | Antimalarials | pharmacy180.com |

| C-6 | Bromo | Increased antitubercular activity (with specific ethers) | 2-(Quinolin-4-yl)-1-alkoxypropan-2-ols | nih.gov |

| C-6 | Chloro | Decreased antitubercular activity | 2-(Quinolin-4-yl)-1-alkoxypropan-2-ols | nih.gov |

| C-6 | Fluoro | Decreased antitubercular activity | 2-(Quinolin-4-yl)-1-alkoxypropan-2-ols | nih.gov |

Heterocyclic Ring Fusions and Side Chain Modifications (e.g., Triazoles, Amines, Amides)

The fusion of heterocyclic rings to the quinoline core and the modification of side chains with various functional groups, such as triazoles, amines, and amides, are powerful strategies for diversifying the chemical space and discovering novel bioactive compounds.

The synthesis of C2-substituted imidazoquinolines has been explored as ligands for the GABA-A receptor. nih.gov This demonstrates how the fusion of an imidazole (B134444) ring to the quinoline scaffold can generate compounds with specific neurological targets. Another example involves the synthesis of 4-azido derivatives from 4-chloroquinolines, which can then be used to create tetrazolo[1,5-a]quinolines, showcasing the utility of azide-alkyne cycloaddition chemistry to introduce triazole moieties. mdpi.com

Side chain modifications are also a cornerstone of SAR studies. The conversion of a methyl ester at the C-4 position of a quinoline derivative to a hydrazide, and its subsequent reaction with isatins to form 4-aminoquinoline-hydrazone and isatin (B1672199) hybrids, has yielded promising antibacterial agents. mdpi.com This highlights how extending the side chain with a hydrazone linker and a bulky heterocyclic group can confer antibacterial properties.

The introduction of amides is another common modification. As mentioned earlier, the replacement of an ether linkage with a carboxamide in quinoline derivatives led to potent NorA inhibitors. mdpi.com Furthermore, the synthesis of 5-((8-methoxy-2-methylquinolin-4-yl)amino)-1H-indole-2-carbohydrazide derivatives as Nur77 modulators demonstrates the potential of complex amide-containing side chains in cancer therapy. nih.gov

| Modification Strategy | Resulting Heterocycle/Functional Group | Potential Application | Reference |

| Ring Fusion | Imidazoquinoline | GABA-A receptor ligands | nih.gov |

| Ring Fusion | Tetrazoloquinoline | Synthetic intermediates | mdpi.com |

| Side Chain Modification | Hydrazone-isatin hybrid | Antibacterial agents | mdpi.com |

| Side Chain Modification | Carboxamide | NorA inhibitors | mdpi.com |

| Side Chain Modification | Indole-carbohydrazide | Nur77 modulators (anticancer) | nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Design

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. longdom.org This approach is invaluable for the predictive design of novel and more potent this compound derivatives.

The fundamental principle of QSAR is that the biological activity of a compound is a function of its physicochemical properties, which are in turn determined by its molecular structure. longdom.org These properties, known as molecular descriptors, can include parameters related to hydrophobicity (e.g., logP), electronics (e.g., Hammett constants, HOMO/LUMO energies), sterics (e.g., molar refractivity, Taft parameters), and topology (e.g., connectivity indices). longdom.orgresearchcommons.org

A typical QSAR study involves the following steps:

Data Set Selection: A series of this compound analogues with experimentally determined biological activities is compiled.

Descriptor Calculation: A wide range of molecular descriptors is calculated for each compound in the series.

Model Development: Statistical methods, such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms, are employed to build a mathematical model that correlates a subset of the calculated descriptors with the observed biological activity. nih.gov

Model Validation: The predictive power of the QSAR model is rigorously assessed using statistical metrics like the squared correlation coefficient (R²), the leave-one-out cross-validation coefficient (Q²), and external validation with a test set of compounds not used in model development. mdpi.com

Once a robust and predictive QSAR model is established, it can be used to:

Predict the biological activity of newly designed, yet unsynthesized, this compound derivatives.

Provide insights into the key structural features that govern biological activity, thereby guiding the rational design of more potent compounds.

Prioritize the synthesis of the most promising candidates, thus saving time and resources.

For instance, a QSAR study on para-substituted methcathinone (B1676376) analogues found significant correlations between steric bulk and in vitro selectivity, as well as in vivo efficacy. nih.gov Similarly, QSAR models have been developed to predict the binding of small molecules to RNA structures. nih.gov These examples demonstrate the power of QSAR in understanding SAR and in the prospective design of new therapeutic agents based on the this compound scaffold.

Exploration of Antimicrobial Activities

This compound and its related derivatives have been the subject of research to determine their potential as antimicrobial agents. The quinoline scaffold is a recognized pharmacophore in medicinal chemistry, known for its presence in various compounds with a broad range of biological activities.

Derivatives of the quinoline core structure have demonstrated notable antibacterial action against a variety of pathogenic bacteria. Research into quinoline-2-one derivatives has revealed significant efficacy against multidrug-resistant Gram-positive bacterial strains. nih.gov These compounds have been identified as wide-spectrum antibiotics, showing activity against both Gram-positive and Gram-negative bacteria. nih.gov

The antibacterial effectiveness of these compounds is often evaluated by determining their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a bacterium. For instance, certain quinoline derivatives have shown potent activity against methicillin-resistant Staphylococcus aureus (MRSA), a significant cause of hospital-acquired infections. nih.gov

Table 1: Antibacterial Activity of Representative Quinoline Derivatives against Pathogenic Strains

| Compound Type | Bacterial Strain | Efficacy (MIC in µg/mL) | Reference |

|---|---|---|---|

| Quinoline-2-one derivative (Compound 6c) | MRSA | 0.75 | nih.gov |

| Quinoline-2-one derivative (Compound 6c) | Vancomycin-Resistant Enterococci (VRE) | 0.75 | nih.gov |

This table is interactive. Users can sort and filter the data based on compound type, bacterial strain, and efficacy.

The investigation of quinoline derivatives extends to their potential as antifungal agents. Various natural and synthetic compounds containing the quinoline scaffold have been evaluated for their ability to inhibit the growth of pathogenic fungi. nih.gov

A primary mechanism of action for many antifungal drugs is the disruption of the fungal cell membrane's integrity. mdpi.com This is often achieved by interfering with the biosynthesis of ergosterol, a vital component of the fungal cell membrane that is absent in mammalian cells. mdpi.comnih.gov The inhibition of enzymes in the ergosterol synthesis pathway, such as 14α-demethylase, leads to the depletion of ergosterol and the accumulation of toxic sterol precursors, ultimately compromising the membrane's structure and function. nih.govmdpi.com Other mechanisms include the generation of reactive oxygen species and the induction of apoptosis in fungal cells. mdpi.com

Identifying the specific molecular targets of antimicrobial compounds is a critical step in understanding their mechanism of action and for the development of new drugs. rsc.org For quinoline-based antimicrobials, several potential molecular targets within microbial cells have been proposed.

In bacteria, potential targets include enzymes essential for DNA replication, such as DNA gyrase and topoisomerase IV. The inhibition of these enzymes prevents bacterial DNA from unwinding and duplicating, leading to cell death. In fungi, as previously mentioned, key enzymes in the ergosterol biosynthesis pathway are prominent targets. nih.govmdpi.com Computational and experimental methods, such as affinity chromatography and genetic screening, are employed to identify these specific molecular interactions. rsc.orgnih.govnih.gov

Investigations into Anticancer and Antiproliferative Mechanisms

The quinoline ring is a key structural motif in a number of anticancer agents, and as such, this compound and its analogues have been investigated for their antiproliferative activities against various cancer cell lines. nih.govnih.govmdpi.com

One of the well-established mechanisms by which certain quinoline derivatives exert their anticancer effects is through the disruption of microtubule dynamics by inhibiting tubulin polymerization. nih.govnih.govmdpi.com Microtubules are essential components of the cytoskeleton and the mitotic spindle, playing a crucial role in cell division, migration, and intracellular transport.

Compounds that interfere with tubulin polymerization can arrest the cell cycle in the G2/M phase, leading to apoptosis. nih.govnih.gov Many of these agents bind to the colchicine-binding site on β-tubulin, preventing the assembly of microtubules. nih.gov The efficacy of these compounds as tubulin polymerization inhibitors is often quantified by their IC50 value, which represents the concentration required to inhibit tubulin assembly by 50%.

Table 2: Tubulin Polymerization Inhibition by Representative Quinoline and Related Heterocyclic Compounds

| Compound | IC50 for Tubulin Polymerization (µM) | Cancer Cell Line Tested | Reference |

|---|---|---|---|

| Quinoline Derivative (7e) | Not explicitly stated, but noted as more effective than 7f | A2780, A2780/RCIS, MCF-7, MCF-7/MX | nih.gov |

| Triazolopyrimidine Derivative (3d) | 0.45 | HeLa, A549, HT-29 | mdpi.com |

This table is interactive. Users can sort and filter the data based on the compound, IC50 value, and the cancer cell lines tested.

Another avenue of investigation for the anticancer mechanism of quinoline derivatives is their ability to induce oxidative stress through the generation of reactive oxygen species (ROS) within cancer cells. nih.govnih.gov ROS are chemically reactive molecules containing oxygen, such as superoxide and hydrogen peroxide. nih.gov

Cancer cells often exhibit a higher basal level of ROS compared to normal cells due to their increased metabolic rate and mitochondrial dysfunction. nih.gov This makes them more vulnerable to further increases in ROS levels. nih.gov An excessive accumulation of ROS can lead to damage of cellular components, including DNA, proteins, and lipids, ultimately triggering programmed cell death (apoptosis). nih.govmdpi.com Many established chemotherapeutic agents exert their effects, at least in part, by inducing ROS production in cancer cells. nih.gov

Mechanistic Insights into the Biological Activities of this compound and Its Derivatives

A comprehensive review of in vitro studies exploring the interactions of this compound with biological systems, detailing its influence on cellular cycles, enzymatic activities, and pathogenic organisms.

Advanced Research Perspectives and Future Directions

Development of Novel Synthetic Routes for Scalable Production

The efficient and scalable synthesis of (2-Methylquinolin-4-yl)methanamine and its derivatives is crucial for facilitating further research and potential commercialization. Current synthetic strategies often involve multi-step processes that may not be economically viable for large-scale production. Future research is focused on developing more streamlined and cost-effective synthetic routes.

One promising approach is the utilization of one-pot synthesis methods, which can reduce reaction time, solvent usage, and purification steps. mdpi.com The Doebner reaction, a classic method for synthesizing quinoline-4-carboxylic acids, has been revisited, with findings suggesting that the order of reactant addition can significantly influence the product outcome, potentially offering a more direct route to desired quinoline (B57606) scaffolds. sci-hub.se Further exploration of catalysts, such as bentonite (B74815) clay, lanthanide reagents, and iron-based catalysts, could lead to greener and more efficient synthetic pathways. mdpi.com The development of novel synthetic methodologies will be instrumental in making this compound and its analogs more accessible for a broader range of scientific investigations.

Exploration of this compound as a Ligand in Coordination Chemistry

The nitrogen atoms within the quinoline ring and the primary amine group of this compound make it an excellent candidate as a ligand in coordination chemistry. colab.wsresearchgate.net Ligands are molecules that donate electrons to a central metal atom to form a coordination complex. The resulting metal complexes often exhibit unique electronic, magnetic, and catalytic properties that are not present in the individual components. colab.wsrsc.org

The coordination behavior of quinoline-based ligands with various transition metals has been a subject of considerable interest. colab.ws These complexes have shown potential applications in catalysis, materials science, and medicinal chemistry. colab.ws For instance, copper(II) complexes of quinoline-based ligands have been shown to be effective photoredox catalysts for atom transfer radical addition reactions. rsc.org

Future research in this area will likely focus on synthesizing and characterizing novel metal complexes of this compound with a diverse range of metals, including transition metals, lanthanides, and main group elements. colab.wsresearchgate.netnih.gov The investigation of the structural and electronic properties of these complexes will be crucial for understanding their potential applications. The versatility of the quinoline scaffold allows for various coordination modes, including bidentate and bridging interactions, which can lead to the formation of mononuclear, dinuclear, or even polynuclear complexes with tailored properties. nih.govnsf.gov

Table 1: Potential Coordination Modes of this compound

| Coordination Mode | Description | Potential Metal Ions |

| Monodentate | Coordination through the quinoline nitrogen or the amine nitrogen. | Various transition metals |

| Bidentate Chelating | Coordination through both the quinoline nitrogen and the amine nitrogen to the same metal center. | Cu(II), Co(II), Ni(II) |

| Bridging | The ligand bridges two or more metal centers. | Lanthanides, Transition metals |

This table is interactive and provides a simplified overview of potential coordination behaviors.

Integration with Material Sciences for Functionalized Surfaces or Polymers

The unique chemical properties of this compound make it an attractive building block for the development of functional materials. Its ability to be incorporated into polymers or grafted onto surfaces can impart new functionalities to these materials.

Quinoline-based compounds have been explored for their potential in material chemistry. colab.ws The integration of this compound into polymer chains could lead to the creation of materials with enhanced thermal stability, conductivity, or photoluminescent properties. Furthermore, the functionalization of surfaces, such as those of nanoparticles or electrodes, with this compound could create platforms for sensing, catalysis, or biomedical applications. The amine group provides a reactive handle for covalent attachment to various substrates.

Future research will likely involve the synthesis and characterization of polymers and functionalized surfaces incorporating this compound. The investigation of the structure-property relationships of these new materials will be essential for understanding their potential applications in areas such as optoelectronics, coatings, and biomedical devices.

Application as Chemical Biology Probes for Uncovering Cellular Pathways

Chemical probes are small molecules used to study and manipulate biological systems. nih.govnih.gov The quinoline scaffold is a well-established pharmacophore present in numerous biologically active compounds, including antimalarials and anticancer agents. nih.govbiointerfaceresearch.comnih.gov This suggests that this compound and its derivatives could serve as valuable chemical probes to investigate cellular pathways.

The mechanism of action of many quinoline-containing drugs involves targeting specific enzymes or cellular processes. neliti.comyoutube.com For example, some quinoline antimalarials are thought to interfere with hemoglobin digestion in the malaria parasite. nih.gov By designing and synthesizing fluorescently labeled or otherwise tagged derivatives of this compound, researchers can visualize the localization of these molecules within cells and identify their molecular targets. This approach, known as bio-orthogonal chemistry, allows for the study of biological processes in their native environment without significant perturbation. pressbooks.pub

Future directions in this area include the development of a library of this compound-based probes with varying properties to explore a wide range of biological questions. These probes could be instrumental in identifying new drug targets and elucidating the mechanisms of action of existing drugs.

Strategies for Derivatization Towards Specific Target Selectivity and Potency

The biological activity of a compound is often highly dependent on its chemical structure. Structure-activity relationship (SAR) studies, which involve systematically modifying a molecule's structure and assessing the impact on its biological activity, are a cornerstone of drug discovery. nih.govmdpi.commdpi.com The this compound scaffold provides multiple sites for chemical modification, allowing for the fine-tuning of its properties to achieve greater selectivity and potency for specific biological targets.

For instance, modifications at the 2-position of the quinoline ring, the amine group, and the aromatic core can all influence a compound's interaction with its target. nih.govnih.govresearchgate.net By creating a library of derivatives with diverse substituents, researchers can identify key structural features that are essential for a desired biological effect. For example, in the development of quinoline-4-carboxamide derivatives as antimalarial agents, modifications to the substituents at various positions were crucial in optimizing potency and pharmacokinetic properties. acs.org

Future research will focus on the rational design and synthesis of novel this compound derivatives based on SAR data and computational modeling. This approach will guide the development of compounds with improved efficacy and reduced off-target effects, ultimately leading to more effective therapeutic agents.

Table 2: Potential Derivatization Strategies and Their Expected Impact

| Derivatization Site | Modification Strategy | Expected Impact on Activity |

| Amine Group | Acylation, Alkylation | Altered solubility, hydrogen bonding capacity, and target interaction. |

| Quinoline Ring | Halogenation, Methoxy substitution | Modified electronic properties and lipophilicity, influencing target binding. |

| Methyl Group | Functionalization, Replacement | Changes in steric hindrance and metabolic stability. |

This interactive table outlines potential derivatization approaches and their anticipated effects on the compound's biological activity.

Advanced In Vitro Model Systems for Biological Activity Assessment

The evaluation of the biological activity of new compounds requires robust and predictive in vitro models. Traditional two-dimensional (2D) cell cultures, while useful, often fail to accurately replicate the complex microenvironment of tissues in the body. nih.gov This can lead to misleading results in early-stage drug discovery.

The use of three-dimensional (3D) cell culture models, such as spheroids, organoids, and microfluidic devices, is becoming increasingly prevalent. nih.govresearchgate.netumd.edu These models better mimic the cell-cell and cell-matrix interactions found in vivo, providing a more physiologically relevant platform for assessing drug efficacy and toxicity. nih.govnih.gov For instance, cancer cell lines grown in 3D cultures often exhibit different drug sensitivities compared to their 2D counterparts. omicsonline.org

Future research will involve the use of these advanced in vitro models to evaluate the biological activity of this compound and its derivatives. These systems will provide more accurate predictions of a compound's in vivo performance, helping to reduce the reliance on animal testing and accelerate the drug development process. The integration of high-content imaging and other advanced analytical techniques with these 3D models will further enhance their predictive power.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (2-Methylquinolin-4-yl)methanamine, and how can reaction conditions be tailored to improve yield and purity?

- The synthesis typically involves multi-step reactions starting from substituted anilines. For example, derivatives like 6-fluoro-2-methylquinolin-4-amine are synthesized via cyclization and functionalization steps using intermediates such as azides and propargyl bromides . Key variables include catalyst selection (e.g., Pd for cross-coupling), temperature (80–120°C for cyclization), and solvent polarity. Optimizing stoichiometry and purification methods (e.g., column chromatography) enhances purity.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers prioritize?

- NMR : Focus on δ 2.6–3.1 ppm (CH₃ of quinoline), δ 6.8–8.2 ppm (aromatic protons), and δ 1.5–2.0 ppm (methanamine NH₂, broad).

- MS : Look for molecular ion peaks at m/z 174.1 (C₁₁H₁₂N₂) and fragmentation patterns indicating loss of CH₃ or NH₂ groups.

- IR : Key bands include 3350 cm⁻¹ (N-H stretch) and 1600 cm⁻¹ (C=N quinoline ring) .

Q. How can researchers identify and mitigate common impurities in this compound synthesis?

- Common impurities include unreacted aniline precursors (detected via HPLC retention time ~4.2 min) and oxidized byproducts (e.g., quinoline-N-oxides). Use orthogonal methods like LC-MS and TLC (silica gel, ethyl acetate/hexane) for validation. Recrystallization in ethanol/water mixtures improves purity .

Advanced Research Questions

Q. What structure-activity relationships (SAR) govern the biological activity of this compound derivatives?

- Substituent effects are critical:

| Position | Substituent | Impact on Bioactivity |

|---|---|---|

| Quinoline C-2 | Methyl | Enhances metabolic stability |

| C-4 | Methanamine | Increases receptor binding affinity |

| C-6 | Halogens (F, Cl) | Modulates lipophilicity and target selectivity |

| Comparative studies with analogs like [1-(2-Methoxyethyl)cyclopentyl]methanamine show that electron-donating groups at C-2 improve solubility, while halogens at C-6 enhance target specificity . |

Q. How can computational modeling predict the binding modes of this compound to biological targets like kinases or GPCRs?

- Use molecular docking (AutoDock Vina) and MD simulations (AMBER) to map interactions. For example, the methyl group at C-2 may occupy hydrophobic pockets, while the methanamine NH₂ forms hydrogen bonds with Asp/Glu residues in kinase active sites. Validate predictions with SPR (surface plasmon resonance) for binding kinetics (e.g., KD < 1 µM) .

Q. What strategies resolve contradictions in reported pharmacological data for this compound, such as conflicting IC₅₀ values across studies?

- Conduct meta-analysis using standardized assay conditions (e.g., ATP concentration in kinase assays). Cross-validate with orthogonal methods:

- In vitro : Radioligand binding vs. functional cAMP assays.

- In silico : Compare docking scores across protein conformers.

- Batch variability : Analyze purity (>98% by HPLC) and stereochemical consistency (via chiral chromatography) .

Q. How does stereochemistry influence the pharmacological profile of this compound, and what methods are recommended for enantiomeric resolution?

- Chiral centers in analogs (e.g., [1-(2-Methoxyethyl)cyclopentyl]methanamine) show divergent activities. Use chiral HPLC (Chiralpak AD-H column) or enzymatic resolution (lipases) to separate enantiomers. Circular dichroism (CD) spectra at 220–260 nm confirm absolute configuration .

Q. What are the stability profiles of this compound under varying pH and temperature conditions, and how should storage protocols be optimized?

- Stability data :

| Condition | Degradation (%) | Major Degradant |

|---|---|---|

| pH 1.2 (37°C, 24h) | 15% | Quinoline-N-oxide |

| pH 7.4 (37°C, 24h) | 5% | None detected |

| Light (UV, 48h) | 20% | Ring-opened amine |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.